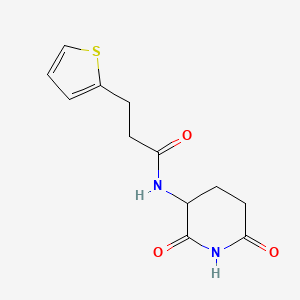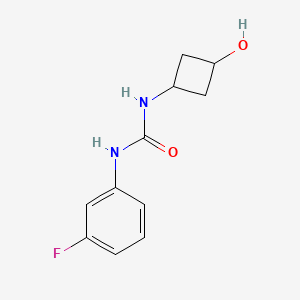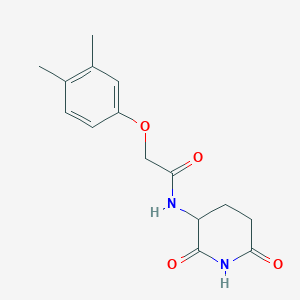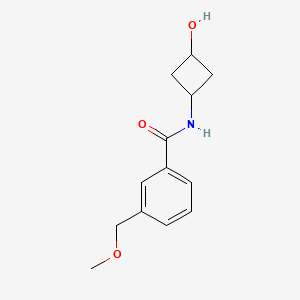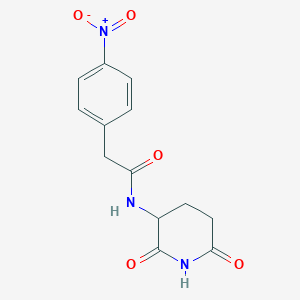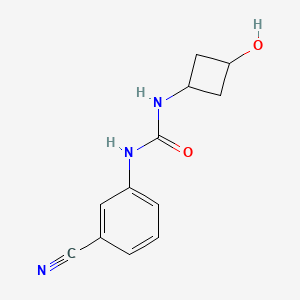
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by Bayer AG in 2001 and has since been extensively investigated for its pharmacological properties.
Mecanismo De Acción
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 activates sGC by binding to the heme group of the enzyme. This binding leads to a conformational change in the enzyme, which increases its catalytic activity. The increased activity of sGC leads to an increase in cGMP levels, which activates downstream signaling pathways that result in vasodilation and antiplatelet effects.
Biochemical and Physiological Effects:
The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been shown to have a number of biochemical and physiological effects. These include vasodilation, inhibition of platelet aggregation, inhibition of smooth muscle cell proliferation, and inhibition of leukocyte adhesion. These effects make 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 a promising candidate for the treatment of a variety of cardiovascular and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has a number of advantages for use in lab experiments. It is a highly potent and selective activator of sGC, which makes it an ideal tool for studying the role of cGMP signaling in various physiological processes. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272. One area of interest is the development of novel sGC activators that are more stable and have a longer half-life. Another area of interest is the investigation of the compound's potential therapeutic applications in a variety of disease states, including hypertension, heart failure, and inflammatory diseases. Finally, there is a need for further elucidation of the downstream signaling pathways activated by cGMP, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 is a promising compound with a number of potential therapeutic applications. Its potent activation of sGC and downstream signaling pathways make it an ideal tool for studying the role of cGMP signaling in various physiological processes. While there are some limitations to its use in lab experiments, the compound's potential benefits make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 involves the reaction of 3-cyanophenyl isocyanate with 3-hydroxycyclobutylamine. The reaction takes place in the presence of a catalyst and yields the desired product in high purity. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 has been extensively studied for its potential therapeutic applications. It is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The activation of sGC by 1-(3-Cyanophenyl)-3-(3-hydroxycyclobutyl)urea 41-2272 leads to an increase in cGMP levels, which in turn leads to vasodilation and antiplatelet effects.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(3-hydroxycyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-7-8-2-1-3-9(4-8)14-12(17)15-10-5-11(16)6-10/h1-4,10-11,16H,5-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHOBNYOBSFKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


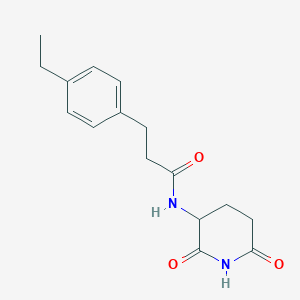


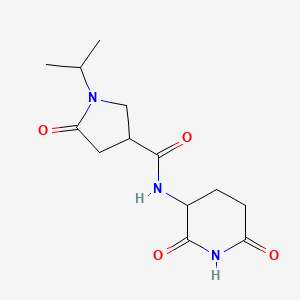
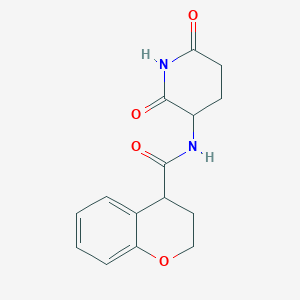

![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
